N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide
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Description
N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H13N3O2S and its molecular weight is 323.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of coenzyme A, thereby affecting the metabolic processes dependent on this coenzyme.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of coenzyme A. This affects various downstream metabolic processes that rely on coenzyme A, including the TCA cycle and fatty acid synthesis .
Pharmacokinetics
The compound was designed using in silico admet prediction, which suggests that its absorption, distribution, metabolism, excretion, and toxicity were considered during its design .
Result of Action
The compound exhibits potent antimycobacterial activity. It has shown significant activity against Mycobacterium tuberculosis, with IC50 values in the low micromolar range .
Action Environment
It’s worth noting that the compound’s activity was evaluated in vitro, suggesting that factors such as temperature, ph, and presence of other biological molecules could potentially influence its action .
Properties
IUPAC Name |
N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-11-10-23-17-19-14(9-20(11)17)12-4-6-13(7-5-12)18-16(21)15-3-2-8-22-15/h2-10H,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSVLJOMNPWEFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.